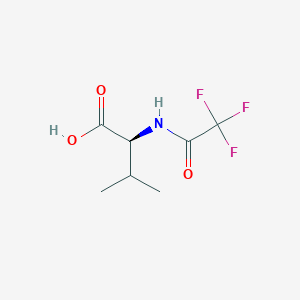

(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” is an organic compound with the CAS Number: 349-00-8 . It has a molecular weight of 213.16 . This compound is used as a precursor to other organic compounds .

Synthesis Analysis

“(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” can be synthesized by the condensation of indole-3-pyruvic acid and amines .

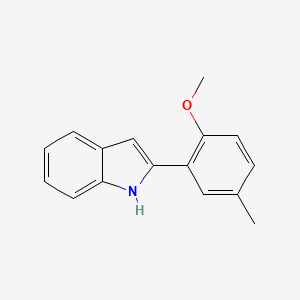

Molecular Structure Analysis

The IUPAC name for this compound is (2S)-3-methyl-2-[(trifluoroacetyl)amino]butanoic acid . The InChI code for this compound is 1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1 .

Physical And Chemical Properties Analysis

The melting point of “(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” is 84-86°C . The compound has a molecular formula of C7H10F3NO3 .

Wissenschaftliche Forschungsanwendungen

Influenza Neuraminidase Inhibitors

One notable application is in the design and synthesis of influenza neuraminidase inhibitors. The compound "(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid" has been utilized in developing potent inhibitors targeting the neuraminidase enzyme of influenza viruses. This approach is critical for creating antiviral drugs, especially considering the structural analysis of the enzyme's active site and the interaction of the trifluoroacetamido residue with it. The development of such inhibitors is a significant step in combating influenza outbreaks and pandemics (Wang et al., 2001).

Environmental Science and Analytical Chemistry

In environmental science and analytical chemistry, derivatives of trifluoroacetamido compounds, including "(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid," have been applied in methods for determining carboxylic acids in water. These methods involve gas chromatography-mass spectrometry (GC-MS) after continuous extraction and derivatization, highlighting the compound's role in environmental monitoring and analysis (Jurado‐Sánchez et al., 2012).

Microbial Production of Biofuels

Moreover, the compound has implications in metabolic engineering for the sustainable production of biofuels. For instance, engineered microorganisms have been developed to produce 2-methyl-1-butanol and 3-methyl-1-butanol, which are valuable as potential biofuels. This research indicates a shift towards renewable energy sources, leveraging microbial fermentation processes for alcohol production (Vogt et al., 2016).

Food Safety and Quality

Additionally, the compound's derivatives are used in food safety and quality control, particularly in identifying specific microbial contaminants. For example, studies have focused on detecting Staphylococcus aureus in pork through the production of volatile markers, underlining the importance of such compounds in ensuring food safety (Hu et al., 2020).

Organic Synthesis and Chemical Analysis

Finally, "(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid" and its derivatives are pivotal in organic synthesis and chemical analysis, facilitating the development of novel synthetic routes and analytical methods. This includes the synthesis of heterocyclic compounds and the advancement of GC-MS techniques for detecting and quantifying various analytes in complex matrices (Barabanov et al., 2012).

Safety and Hazards

Wirkmechanismus

Mode of Action

The exact mode of action of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid is currently unknown The trifluoroacetamido group in the compound suggests that it might interact with its targets through hydrogen bonding or electrostatic interactions

Biochemical Pathways

Trifluoroacetamides, a class of compounds to which this compound belongs, have been known to participate in various biochemical reactions . More research is needed to identify the specific pathways influenced by this compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid . For instance, the trifluoroacetamido group in the compound is highly stable and resistant to hydrolysis, which could potentially enhance the compound’s stability in various environments .

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNJCFYYNFONPC-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2797615.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)

![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)

![2-[(4-fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2797626.png)

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2797627.png)